The Molecular Architecture of β-D-Galactosamine: A Technical Guide
The Molecular Architecture of β-D-Galactosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical structure of beta-D-galactosamine (β-D-GalN), an essential amino sugar implicated in numerous biological processes, including the synthesis of glycoproteins and glycolipids. Understanding its precise molecular configuration is critical for research in glycobiology, pharmacology, and drug development.
Core Chemical Structure
Beta-D-galactosamine is a monosaccharide derivative of galactose. Its systematic IUPAC name is (2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol[1]. The structure is characterized by a six-membered pyranose ring, which is the most stable cyclic form for hexoses.
Key structural features include:
-
Pyranose Ring: The molecule adopts a stable chair conformation, specifically the Sachse trans configuration (4C1), which minimizes steric hindrance between substituents[2].
-
Amino Group: The defining feature is an amino group (-NH2) at the C2 position, replacing the hydroxyl group of galactose. This classifies it as a hexosamine[1].
-
Stereochemistry:
-
The "D" designation indicates the configuration at the C5 chiral center is analogous to D-glyceraldehyde.
-
The "beta (β)" anomer specifies that the hydroxyl group at the anomeric carbon (C1) is in the equatorial position, oriented cis to the -CH2OH group at C5.
-
The stereochemistry at C4 is epimeric to glucose, meaning the hydroxyl group at this position has an axial orientation in the common chair conformation.
-
The molecular formula is C6H13NO5, and its computed molecular weight is 179.17 g/mol [1].
Quantitative Structural Data
The precise bond lengths and angles of β-D-galactosamine have been determined through X-ray crystallography of its hydrochloride salt. The galactosamine ring exhibits the expected chair conformation. The following tables summarize the interatomic distances and angles as reported in the crystallographic study by Takai et al. (1972)[2].
Table 1: Interatomic Distances (Bond Lengths) in Ångströms (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| C(1)-C(2) | 1.528 | C(1)-O(1) | 1.402 |
| C(2)-C(3) | 1.530 | C(2)-N | 1.503 |
| C(3)-C(4) | 1.522 | C(3)-O(3) | 1.428 |
| C(4)-C(5) | 1.529 | C(4)-O(4) | 1.429 |
| C(5)-C(6) | 1.516 | C(6)-O(6) | 1.426 |
| C(1)-O(5) | 1.432 | ||
| C(5)-O(5) | 1.442 |
Data extracted from Takai, M., et al. (1972). Acta Crystallographica Section B, 28(8), 2370-2376.[2]
Table 2: Bond Angles in Degrees (°)
| Angle | Value (°) | Angle | Value (°) |
| O(5)-C(1)-C(2) | 110.1 | C(4)-C(5)-C(6) | 113.1 |
| C(1)-C(2)-C(3) | 110.1 | C(4)-C(5)-O(5) | 109.1 |
| C(2)-C(3)-C(4) | 111.3 | C(1)-O(5)-C(5) | 112.0 |
| C(3)-C(4)-C(5) | 110.0 | O(1)-C(1)-C(2) | 108.0 |
| N-C(2)-C(1) | 110.1 | O(3)-C(3)-C(4) | 109.3 |
| N-C(2)-C(3) | 110.1 | O(4)-C(4)-C(3) | 110.1 |
| O(1)-C(1)-O(5) | 111.4 | O(6)-C(6)-C(5) | 111.9 |
Data extracted from Takai, M., et al. (1972). Acta Crystallographica Section B, 28(8), 2370-2376.[2]
Experimental Protocol for Structure Determination
The definitive structure of β-D-galactosamine was elucidated using single-crystal X-ray diffraction. The following methodology is based on the protocol described by Takai et al. for the analysis of β-D-galactosamine hydrochloride[2].
1. Crystallization:
-
Crystals of β-D-galactosamine hydrochloride were grown as colorless needles.
-
A suitable single crystal (e.g., with dimensions of 0.07 x 0.23 x 0.11 mm) was selected for the experiment.
2. Data Collection:
-
Preliminary Investigation: Oscillation and Weissenberg photographs were initially used to determine the crystal system and space group. The crystals were identified as orthorhombic, with the space group P212121.
-
Diffraction Data Acquisition: Three-dimensional intensity data were collected on an automatic four-circle diffractometer.
-
X-ray Source: Ni-filtered Copper K-alpha (Cu Kα) radiation was utilized.
-
Scanning Mode: An ω-2θ scanning mode was employed to measure the intensities of the reflections.
3. Structure Solution and Refinement:
-
Structure Solution: The positions of the atoms were determined from the collected diffraction data, likely using direct methods or Patterson synthesis techniques, which were standard at the time.
-
Refinement: The atomic coordinates and thermal parameters were refined using least-squares methods. The refinement process continued until the R-index, a measure of the agreement between the calculated and observed structure factors, reached a final value of 0.045.
-
Scattering Factors: Atomic scattering factors for chloride ion, and neutral carbon, nitrogen, and oxygen atoms were taken from the International Tables for X-ray Crystallography.
This protocol provides the high-resolution data necessary to determine the precise three-dimensional arrangement of atoms, including bond lengths and angles as detailed in the tables above.
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of β-D-galactosamine, indicating the pyranose ring and the stereochemical configuration of its substituents.
